![molecular formula C10H12N2O3 B2954105 N-(Anilinocarbonyl)alanine CAS No. 33653-68-8](/img/structure/B2954105.png)
N-(Anilinocarbonyl)alanine
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Overview
Description
Scientific Research Applications
Gas-phase Structure of Alanine Derivatives
- The gas-phase structure of alanine, a related amino acid, has been studied using laser-ablation molecular-beam Fourier transform microwave spectroscopy. This research provides insight into the structural dynamics of alanine derivatives, which could be relevant for understanding the physical properties of N-(Anilinocarbonyl)alanine in various applications (Blanco et al., 2004).
Alanine Metabolism in Plant Systems
- Studies on soybean (Glycine max) have shown the role of alanine metabolism and alanine aminotransferase activity during hypoxic conditions and subsequent return to normoxia. These findings highlight the importance of alanine in plant stress responses, which might suggest potential agricultural applications for alanine derivatives (Sousa & Sodek, 2003).
Synthesis and Properties of Amino Acid-Based Polyacetylenes
- The synthesis and properties of amino acid-derived acetylene monomers, including those related to N-(Anilinocarbonyl)alanine, have been explored for their polymerization and application in material science. This research could provide a foundation for developing new materials based on amino acid derivatives (Gao, Sanda, & Masuda, 2003).
Glucose-Alanine Cycle and Its Significance
- The glucose-alanine cycle plays a crucial role in metabolism, with alanine serving as a significant carrier of nitrogen and carbon between tissues. Understanding this cycle could offer insights into metabolic engineering and nutritional applications of alanine derivatives (Felig, 1973).
Organic Nitrogen Uptake by Plants
- Research into organic nitrogen uptake by plants, utilizing alanine as a model, suggests that plants can absorb and metabolize organic nitrogen forms. This knowledge could lead to agricultural innovations enhancing plant nutrition and soil management strategies (Moran-Zuloaga et al., 2015).
Mechanism of Action
Target of Action
N-(Anilinocarbonyl)alanine is a compound that belongs to the class of organic compounds known as N-carbamoyl-alpha amino acids . These are compounds containing an alpha amino acid which bears a carbamoyl group at its terminal nitrogen atom . .
Biochemical Pathways
For instance, beta-alanine, another N-carbamoyl-alpha amino acid, is known to be involved in the synthesis of pantothenic acid and CoA . .
properties
IUPAC Name |
2-(phenylcarbamoylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-7(9(13)14)11-10(15)12-8-5-3-2-4-6-8/h2-7H,1H3,(H,13,14)(H2,11,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWIUEMANOAFYHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)NC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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